N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}hydroxylamine
Description
Properties
IUPAC Name |
N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6N4O/c11-9(12,13)6-4-7(10(14,15)16)20(18-6)8-5(19-21)2-1-3-17-8/h1-4,19,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCLOAHMUSKHSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}hydroxylamine typically involves multi-step organic reactions. One common method includes the reaction of 3,5-bis(trifluoromethyl)pyrazole with a pyridine derivative under specific conditions to form the desired product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}hydroxylamine has been investigated for its potential as an antimicrobial agent . Studies have shown that derivatives of this compound exhibit significant antifungal activity against various strains of fungi, outperforming traditional antifungal agents like fluconazole in some cases .
Antioxidant Activity
Research indicates that compounds similar to this compound possess notable antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. This activity has implications for developing treatments for oxidative stress-related diseases .
Material Science
The unique chemical structure of this compound allows for its use in creating advanced materials. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and as a precursor for novel polymeric materials.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives of this compound against Candida species. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values lower than those of established antifungal agents, suggesting their potential as new therapeutic agents .
Case Study 2: Antioxidant Properties
In another investigation, the antioxidant capacity of related pyrazole derivatives was assessed using the DPPH radical scavenging method. Compounds containing trifluoromethyl groups showed enhanced scavenging activity compared to their non-fluorinated counterparts, indicating the importance of these substituents in enhancing biological activity .
Mechanism of Action
The mechanism of action of N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}hydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with cellular receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of trifluoromethyl-substituted pyrazole derivatives. Below is a comparative analysis with structurally related compounds:
Key Research Findings
Reactivity : The hydroxylamine group in the target compound enables participation in redox reactions, such as nitroxide radical formation, which is absent in analogues like 2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)acetic acid .
Lipophilicity : Trifluoromethyl groups confer higher logP values compared to difluoromethyl or trichloromethyl analogues, as demonstrated in QSAR studies of pyrazole derivatives .
Thermal Stability : The pyridine-pyrazole scaffold exhibits superior thermal stability (decomposition >250°C) compared to triazine-based compounds, which often degrade below 200°C .
Biological Activity
N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}hydroxylamine (CAS No. 955961-74-7) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 312.17 g/mol. The compound features a hydroxylamine functional group, which is significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 955961-74-7 |
| Molecular Formula | C10H6F6N4O |
| Molecular Weight | 312.17 g/mol |
This compound exhibits biological activity primarily through its interaction with various enzymes and receptors. The hydroxylamine group can participate in redox reactions, influencing cellular processes.
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, related compounds have been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biosynthesis of steroid hormones . This inhibition can lead to altered metabolic profiles and potential therapeutic effects.
Toxicological Studies
Understanding the toxicological profile of this compound is essential for evaluating its safety for potential therapeutic use. Research on structurally similar compounds has indicated that they may induce cytotoxic effects at high concentrations, necessitating further investigation into dose-response relationships and long-term exposure effects .
Study 1: Antiproliferative Effects
In a study assessing the antiproliferative effects of various pyrazole derivatives on human cancer cell lines, several compounds demonstrated significant inhibition of cell growth. While this compound was not directly tested, the findings suggest a potential for similar activity based on structural characteristics .
Study 2: Metabolic Stability
Research into the metabolic stability of related compounds indicated that modifications in the trifluoromethyl groups could enhance or diminish metabolic stability in liver microsomes. This suggests that this compound may exhibit variable pharmacokinetics depending on its chemical modifications .
Q & A
Q. What are the recommended synthetic routes for N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}hydroxylamine, and what critical parameters influence yield?
- Methodological Answer : Synthesis typically involves:
- Step 1 : Preparation of the pyrazole moiety via cyclocondensation of hydrazine derivatives with trifluoromethyl ketones.
- Step 2 : Coupling the pyrazole to a substituted pyridine ring using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Step 3 : Introducing the hydroxylamine group through reductive amination or nucleophilic substitution under inert atmospheres to prevent oxidation .
- Key Parameters :
| Parameter | Impact on Yield |
|---|---|
| Temperature | Higher temps (80–100°C) improve coupling efficiency but risk decomposition. |
| Solvent | Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates. |
| Catalyst | Pd(PPh₃)₄ vs. PdCl₂(dppf): The latter improves selectivity for pyridine-pyrazole coupling . |
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/19F NMR : Assigns proton environments and confirms trifluoromethyl group integrity. For example, 19F NMR peaks at δ -63 to -65 ppm indicate CF₃ groups .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 428.1) and detects impurities .
- X-ray Crystallography : Resolves bond angles and stereochemistry using SHELXL for refinement .
Q. What common impurities arise during synthesis, and how are they characterized?
- Methodological Answer :
- Byproducts : Unreacted pyrazole intermediates or over-alkylated derivatives.
- Detection : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) identifies retention time shifts.
- Mitigation : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for hydroxylamine redox sensitivity using antioxidants like ascorbate .
- Structural Analogs : Compare activity with derivatives lacking the hydroxylamine group to isolate its contribution.
- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, adjusting for batch effects .
Q. What computational approaches predict the reactivity of the hydroxylamine group in this compound?
- Methodological Answer :
- DFT Calculations : Gaussian 09 with B3LYP/6-31G* basis set models bond dissociation energies (e.g., N–O bond stability).
- Molecular Dynamics : Simulates solvation effects in physiological buffers (e.g., water vs. lipid bilayer interactions) .
Q. What strategies optimize the compound's stability under physiological conditions?
- Methodological Answer :
- Prodrug Design : Acetylate the hydroxylamine to reduce oxidation; enzymatic cleavage in vivo restores activity.
- Formulation : Encapsulation in PEGylated liposomes enhances serum half-life .
Q. How to design SAR studies focusing on the pyrazole and trifluoromethyl groups?
- Methodological Answer :
- Substituent Variation : Replace CF₃ with CH₃ or Cl to assess hydrophobic/hydrophilic balance.
- Activity Comparison :
| Substituent | IC50 (μM) | Target Affinity |
|---|---|---|
| CF₃ (original) | 0.12 | High |
| CH₃ | 1.45 | Moderate |
| Cl | 0.89 | Moderate-High |
Q. What are the key considerations in designing crystallization experiments for X-ray analysis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
